molecular formula C16H15NO3 B158604 2-Methyl-4-(2-methylbenzamido)benzoic acid CAS No. 317374-08-6

2-Methyl-4-(2-methylbenzamido)benzoic acid

Cat. No.: B158604
CAS No.: 317374-08-6
M. Wt: 269.29 g/mol
InChI Key: KJGSVQLCVULXJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-(2-methylbenzamido)benzoic acid can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylbenzoic acid with o-toluoyl chloride. The general synthetic route is as follows :

    Step 1: 4-Amino-2-methylbenzoic acid is reacted with o-toluoyl chloride in the presence of a base such as pyridine to form the corresponding amide.

    Step 2: The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-methylbenzamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-methylbenzamido)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and proteins involved in metabolic pathways.

    Pathways Involved: It can inhibit or activate specific enzymes, leading to alterations in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylbenzamido)benzoic acid
  • 2-Methyl-4-(2-methylbenzoylamino)benzoic acid
  • 2-Methyl-4-(2-methyl-benzoylamino)-benzoic acid

Uniqueness

2-Methyl-4-(2-methylbenzamido)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals sets it apart from other similar compounds .

Properties

IUPAC Name

2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-5-3-4-6-13(10)15(18)17-12-7-8-14(16(19)20)11(2)9-12/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGSVQLCVULXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649002
Record name 2-Methyl-4-(2-methylbenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317374-08-6
Record name 4-(2-Methylbenzoylamino)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317374-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-(2-methylbenzamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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reactant
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Cc1cc(NC(=O)c2ccccc2C)ccc1C(=O)CCl
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reactant
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Synthesis routes and methods II

Procedure details

The isomer mixture of 1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride and 1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride obtained in the above Reference Example 6 (207.3 g, 0.544 mole) is suspended in methanol (0.4 L) and thereto is added a solution of sodium hydroxide (52.5 g, 1.31 mole) in water (0.6 L), and the mixture is stirred at 60-76° C. for about 4 hours to complete the reaction. To the reaction mixture is added concentrated hydrochloric acid (0.108 L) at the same temperature to adjust pH=1. The mixture is stirred under ice cooling for one hour, and the precipitated crystals are separated by filtration. The resulting crystals are washed with water and dried at around 60° C. to give the crude product (125.5 g, yield 85.6%). A part of this crude product (20 g) is recrystallized from methanol (340 mL) and dried at 60° C. to give the desired product (12.1 g, yield 60.5%, purity by HPLC 99.7%).
Name
1-{2-[2-methyl-4-(2-methylbenzoylamino)-phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-{2-[4-methyl-2-(2-methylbenzoylamino)phenyl]-2-oxoethyl}pyridinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 6
Quantity
207.3 g
Type
reactant
Reaction Step Two
Quantity
52.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.6 L
Type
solvent
Reaction Step Three
Quantity
0.108 L
Type
reactant
Reaction Step Four
Quantity
0.4 L
Type
solvent
Reaction Step Five
Yield
60.5%

Synthesis routes and methods III

Procedure details

A toluene solution of a mixture of 2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone and 2-chloro-4′-methyl-2′-(2-methylbenzoylamino)acetophenone obtained in the above Reference Example 5 is concentrated and to the residue is added isopropyl alcohol (twice volume). To the mixture is added dropwise an aqueous sodium hypochlorite solution (twice molar amount) at 10-20° C. After completion of the reaction (30 minutes to one hour), the reaction mixture is acidified with hydrochloric acid, and the precipitated crystals are separated by filtration to give a crude product of 2-methyl-4-(2-methylbenzoylamino)benzoic acid in a yield of 86-100%. This crude product is recrystallized from methanol to give the desired product (yield 57%, purity by HPLC 99.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-2′-methyl-4′-(2-methyl-benzoylamino)acetophenone
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Synthesis routes and methods IV

Procedure details

To a solution of 3-(2-methylbenzoylamino)toluene (50.0 g, 0.222 mole) in methylene chloride (50 mL) which is cooled to 3° C. is added aluminum chloride (88.8 g, 0.666 mole) under nitrogen atmosphere over a period of about 10 minutes. The mixture is cooled to 3° C., and thereto is added dropwise oxalyl chloride (25.2 mL, 0.289 mole) at 3-7° C. The mixture is stirred at 2-7° C. for 5 hours. After confirming the disappearance of the starting materials, the reaction mixture is diluted with methylene chloride (100 mL), and thereto is added ice water to quench the reaction. After distilling off methylene chloride, the resulting aqueous suspension is refluxed for 30 minutes and then cooled to room temperature. The resulting crystals are separated by filtration and the wet crystals are dried at 60° C. to give the crude product (58.33 g). To the crude product (29.17 g) are added 2.5 mol/L aqueous sodium hydroxide solution (400 mL) and toluene (100 mL), and insoluble materials are removed by filtration and then separated into two layers. The aqueous layer is washed twice with toluene (100 mL) and neutralized with 6 mol/L hydrochloric acid (300 mL). The precipitated crystals are separated by filtration and dried at 60° C. and then recrystallized from methanol (540 mL) to give the desired product (19.67 g, yield 65.8%, purity by HPLC 99.4%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
88.8 g
Type
reactant
Reaction Step Two
Quantity
25.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
29.17 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
65.8%
Customer
Q & A

Q1: What are the key structural features of 2-Methyl-4-(2-methylbenzamido)benzoic acid?

A1: This compound exhibits a non-planar structure. The two benzene rings within the molecule are not coplanar, showing a dihedral angle of 82.4° []. This non-planarity is likely due to steric hindrance from the methyl substituents. Additionally, the crystal structure is stabilized by intermolecular hydrogen bonds. N—H⋯O hydrogen bonds form chains along the b-axis, and pairs of O—H⋯O hydrogen bonds create dimers through interactions between carboxylic acid groups of neighboring molecules [].

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